molecular formula C15H16N2O2S B2858716 3-(4-Ethylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 1189918-51-1

3-(4-Ethylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

Cat. No. B2858716
CAS RN: 1189918-51-1
M. Wt: 288.37
InChI Key: FRZIVHCYAXCXHV-UHFFFAOYSA-N
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Description

This compound is a derivative of benzothiadiazine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring. They have a wide range of applications, including in pharmaceuticals, agrochemicals, and dyes .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques, including NMR, IR, and mass spectrometry. These techniques can provide information about the types of bonds in the compound, the functional groups present, and the overall structure of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These properties can be determined experimentally or predicted based on the compound’s structure .

Scientific Research Applications

Synthesis of Fused Pyrazolothiazoles and Pyrazolothiazines

This compound is used in the synthesis of fused pyrazolo [3,4-d]-thiazoles, pyrazolo [4,3-d]thiazoles, pyrazolo [4,3-b][1,4]thiazines, and pyrazolo [3,4-b][1,4]-thiazines . The synthesis process involves two main approaches: annulation of the pyrazole ring to the thiazole or thiazine ring and, conversely, annulation of the thiazole or thiazine ring to the pyrazole ring .

Inhibitors of Topoisomerase II Alpha

Some derivatives of this compound have been studied for anticancer activity as topoisomerase II alpha inhibitors . Topoisomerase II alpha is an enzyme that controls the overwinding or underwinding of DNA, and its inhibitors can prevent cancer cell growth.

Inhibitors of Hedgehog Signaling Cascade

This compound is also used in the synthesis of inhibitors of the Hedgehog (Hh) signaling cascade . The Hh signaling pathway plays a crucial role in cell differentiation, tissue polarity, and cell proliferation. Inhibitors of this pathway can be used in the treatment of various cancers.

Synthesis of Benzoxazines

The compound is used in the solvent-free microwave thermolysis, a convenient, rapid, high-yielding, and environmentally friendly protocol for the synthesis of benzoxazines . Benzoxazines are a class of heterocyclic compounds with potential anti-inflammatory activity .

Synthesis of Thiophene Derivatives

Thiophene derivatives, which are essential heterocyclic compounds showing a variety of properties and applications, can be synthesized using this compound . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. This information is typically provided in a material safety data sheet (MSDS) for the compound .

Future Directions

The future directions for research on a compound can include exploring its potential applications, studying its mechanism of action in more detail, or developing new synthesis methods. The specific directions would depend on the current state of knowledge about the compound .

properties

IUPAC Name

3-(4-ethylphenyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-2-11-7-9-12(10-8-11)15-16-13-5-3-4-6-14(13)20(18,19)17-15/h3-10,15-17H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZIVHCYAXCXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2NC3=CC=CC=C3S(=O)(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

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